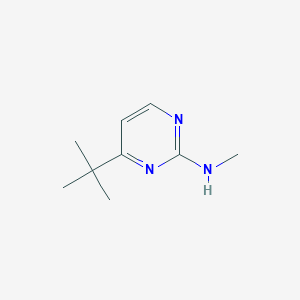

4-tert-butyl-N-methylpyrimidin-2-amine

Description

Contextualization of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic chemistry. tandfonline.comresearchgate.net This core structure is a key constituent of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine, and numerous natural and synthetic compounds with significant biological and pharmacological activities. tandfonline.commdpi.com The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with a wide range of biological targets, enhancing both pharmacokinetic and pharmacodynamic properties of molecules. researchgate.net Consequently, pyrimidine derivatives are a major focus in medicinal chemistry and drug discovery. gsconlinepress.comnih.gov

Rationale for Investigating 4-tert-butyl-N-methylpyrimidin-2-amine

The specific substitution pattern of this compound provides a compelling basis for its investigation. The N-methylpyrimidin-2-amine scaffold is a common structural motif in compounds with a wide array of biological activities. mdpi.com The tert-butyl group, a bulky and lipophilic moiety, is frequently incorporated into bioactive compounds to enhance metabolic stability, modulate lipophilicity, and provide steric hindrance that can influence binding selectivity to biological targets. nih.govresearchgate.netrsc.org The combination of these two structural features suggests that this compound could possess unique physicochemical properties and potential biological activities worthy of exploration, particularly in the realm of kinase inhibition where pyrimidine-based scaffolds have shown significant promise. nih.govrsc.orgacs.org

Overview of Current Research Landscape for Pyrimidine Derivatives

The current research landscape for pyrimidine derivatives is vast and dynamic, with a significant focus on their therapeutic applications. Pyrimidine-based compounds are being extensively investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. tandfonline.comnih.gov A particularly active area of research is the development of pyrimidine derivatives as protein kinase inhibitors. nih.govrsc.orgacs.org Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, enabling competitive inhibition at the kinase active site. rsc.org

Scope and Objectives for Advanced Research on this compound

Given the limited specific research on this compound, advanced research should focus on a systematic investigation of its properties and potential applications. Key objectives would include:

Development of an efficient and scalable synthetic route to produce the compound in high purity and yield.

Thorough characterization of its physicochemical properties, including solubility, stability, and spectroscopic data.

Screening for biological activity against a panel of relevant targets, with a particular focus on protein kinases implicated in disease.

Investigation of structure-activity relationships (SAR) by synthesizing and evaluating analogues with modifications to the tert-butyl and N-methyl groups.

Interactive Table of Representative Pyrimidine Derivatives and their Reported Activities:

| Compound Class | R1 | R2 | Reported Activity |

| Pyrrolo[2,3-d]pyrimidines | Various | Various | Kinase Inhibition |

| 2-Aminopyrimidines | H | Various | Biofilm Modulation |

| 2,4-Disubstituted Pyrimidines | Aniline | Urea | Kinase Inhibition |

| 4-Substituted Pyrimidines | Arylamino | H | Antibacterial |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-tert-butyl-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-5-6-11-8(10-4)12-7/h5-6H,1-4H3,(H,10,11,12) |

InChI Key |

OPONOUWWINSCIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl N Methylpyrimidin 2 Amine

Established Synthetic Pathways for Pyrimidin-2-amine Scaffolds

The pyrimidine (B1678525) ring is a fundamental scaffold in a vast number of biologically active molecules and natural products. Consequently, a rich variety of synthetic methods for its construction has been developed over decades of research. These methods primarily rely on cyclocondensation reactions and nucleophilic aromatic substitution.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a compound containing an N-C-N moiety (like amidines, urea, or guanidine) with a β-dicarbonyl compound. The Pinner synthesis is a classical example, entailing the condensation of 1,3-dicarbonyl compounds with amidines to yield substituted pyrimidines.

Multicomponent reactions (MCRs) have also gained prominence as they allow for the assembly of complex molecules like pyrimidines in a single step from three or more starting materials, which is attractive for creating diverse chemical libraries. The Biginelli reaction is a well-known MCR for pyrimidine synthesis. These reactions can be catalyzed by various agents to improve yields and reaction conditions.

The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient and thus susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of many substituted pyrimidines.

A common strategy for introducing amine substituents involves the displacement of a halide leaving group (e.g., chlorine) from a halopyrimidine precursor. For instance, the reaction of 2,4-dichloropyrimidines with amines can lead to the synthesis of aminopyrimidines. The regioselectivity of this substitution is a key consideration; in 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the 4-position. The introduction of an activating group, such as an N-nitroso group on an exocyclic amine, can enhance the ring's reactivity towards a second substitution. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have also emerged as powerful methods for forming C-N bonds in the synthesis of N-aryl pyrimidin-2-amines.

Targeted Synthesis of 4-tert-butyl-N-methylpyrimidin-2-amine

The specific synthesis of this compound requires a strategy that correctly positions both the C4-tert-butyl group and the C2-N-methylamine group. This can be achieved either by starting with precursors already containing these fragments or by introducing them sequentially onto a pre-formed pyrimidine ring.

The sterically demanding tert-butyl group is typically introduced by using a starting material that already contains this moiety. A logical approach involves the cyclocondensation of a β-dicarbonyl compound featuring a tert-butyl group. For example, a 1,3-diketone such as 4,4-dimethyl-1-phenylpentane-1,3-dione or a β-ketoester like ethyl 4,4-dimethyl-3-oxopentanoate could serve as the three-carbon component.

Reacting such a precursor with a guanidine derivative in a Pinner-type synthesis would directly yield a 2-aminopyrimidine (B69317) with a tert-butyl group at the 4-position. The general reaction is outlined below:

Reactant A: A β-dicarbonyl compound with a tert-butyl group (e.g., 1-(tert-butyl)-1,3-butanedione).

Reactant B: Guanidine or a substituted guanidine.

Product: 4-tert-butyl-pyrimidin-2-amine scaffold.

Once the 4-tert-butylpyrimidin-2-amine core is established, the final step is the introduction of the methyl group onto the exocyclic nitrogen. Achieving mono-methylation while avoiding overalkylation to the dimethylamine derivative can be challenging. Various modern synthetic methods focus on achieving mono-selective N-alkylation of primary amines.

Alternatively, a more direct approach involves nucleophilic aromatic substitution. This pathway would begin with a pyrimidine ring that has a tert-butyl group at the C4 position and a suitable leaving group, such as chlorine, at the C2 position (i.e., 4-tert-butyl-2-chloropyrimidine). The reaction of this intermediate with methylamine would then regioselectively install the N-methylamine group at the C2 position through an SNAr reaction.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of environmentally benign and efficient reactions. These "green chemistry" principles are being applied to the synthesis of pyrimidine derivatives.

Advanced protocols include:

Catalytic Multicomponent Reactions: Iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts.

Use of Green Solvents and Catalysts: Research has explored the use of water as a solvent and catalysts like β-cyclodextrin to promote pyrimidine synthesis in an environmentally friendly manner.

Alternative Energy Sources: The use of ultrasound or microwave irradiation can often accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions.

These sustainable methods offer pathways to synthesize pyrimidine scaffolds that are more efficient and have a lower environmental impact compared to traditional methods.

Table of Compounds

Catalytic Methods in Pyrimidine Synthesis

Catalysis offers a powerful toolkit for the synthesis of pyrimidine derivatives, often providing milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric methods. Various catalytic systems, including those based on transition metals and organocatalysts, have been developed for the construction and functionalization of the pyrimidine ring.

A plausible synthetic route to this compound could involve the initial construction of a 4-tert-butylpyrimidine core, followed by the introduction of the N-methylamino group at the 2-position. The formation of the pyrimidine ring can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, a tert-butyl-substituted 1,3-diketone like 2,2,6,6-tetramethyl-3,5-heptanedione can be condensed with urea or guanidine in the presence of a catalyst to form the corresponding pyrimidinone or aminopyrimidine.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted pyrimidines. For instance, the Suzuki coupling of a chloropyrimidine with a suitable boronic acid can introduce various substituents. mdpi.com Similarly, the Buchwald-Hartwig amination is a key method for introducing amino groups. A potential strategy for the synthesis of the target molecule could involve the preparation of 2-chloro-4-tert-butylpyrimidine, followed by a palladium-catalyzed amination with methylamine. The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. mdpi.com

Ruthenium complexes have also been shown to be effective catalysts for the N-methylation of amines using methanol as a C1 source under weak base conditions, which represents a greener alternative to traditional methylating agents. nih.gov This "borrowing hydrogen" methodology could be applied to a pre-existing 2-amino-4-tert-butylpyrimidine. The use of a (DPEPhos)RuCl₂PPh₃ catalyst has demonstrated good performance in such transformations. nih.gov

Copper-catalyzed reactions also play a significant role in pyrimidine synthesis. For example, Cu(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Furthermore, CuH-catalyzed N-methylation of amines using paraformaldehyde provides another efficient route to N-methylated amines under mild conditions. nih.gov

The following table summarizes various catalytic methods applicable to pyrimidine synthesis:

| Catalyst System | Reaction Type | Applicable to this compound synthesis |

| Palladium(II) complexes with phosphine ligands | Buchwald-Hartwig amination | Introduction of the N-methylamino group to a 2-halopyrimidine precursor. |

| Ruthenium(II) complexes | N-methylation via borrowing hydrogen | Methylation of 2-amino-4-tert-butylpyrimidine using methanol. |

| Copper(I) hydride complexes | N-methylation | Methylation of 2-amino-4-tert-butylpyrimidine using paraformaldehyde. |

| Iridium or Manganese pincer complexes | Four-component synthesis | Potential for direct construction of the substituted pyrimidine ring from simpler precursors. mdpi.com |

Green Chemistry Principles and Methodological Innovations

The application of green chemistry principles to the synthesis of pyrimidines is an area of active research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Methodological innovations that align with green chemistry include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in pyrimidine synthesis. The condensation of chalcones with urea under microwave irradiation is a notable example. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions in the absence of a solvent, often referred to as "grindstone chemistry," minimizes waste and simplifies product purification. The use of a CuCl₂·2H₂O catalyst in a solventless approach has been reported. rasayanjournal.co.in

Multicomponent reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.in A cost-effective and environmentally friendly method for synthesizing benzopyrano[2,3-d]pyrimidine derivatives has been developed using a TiO₂-SiO₂ catalyst under solvent-free conditions. rasayanjournal.co.in

Use of greener solvents: Water and ionic liquids are being explored as environmentally benign alternatives to volatile organic compounds (VOCs) in pyrimidine synthesis. rasayanjournal.co.in

Catalysis: As discussed in the previous section, the use of catalysts is a cornerstone of green chemistry as it allows for more efficient reactions with less waste. rasayanjournal.co.in

The following table highlights some green chemistry approaches relevant to pyrimidine synthesis:

| Green Chemistry Approach | Description | Potential Application in Synthesis of Target Compound |

| Microwave-assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can be applied to the condensation step to form the pyrimidine ring or the amination step. |

| Solvent-free Reactions | Reactions are conducted without a solvent, reducing waste. | The initial condensation to form the pyrimidine core could potentially be carried out under solvent-free conditions. |

| Multicomponent Reactions | Three or more reactants combine in a single step. | A one-pot synthesis of the target molecule from a β-diketone, guanidine, and a methylating agent. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids. | Employing water or ethanol as a solvent in the condensation or subsequent functionalization steps. |

Control of Selectivity in Complex Pyrimidine Synthesis

The synthesis of polysubstituted pyrimidines often presents challenges in controlling regioselectivity, especially when multiple reactive sites are present on the pyrimidine ring. For the synthesis of this compound, achieving the desired 2,4-disubstitution pattern is crucial.

The inherent reactivity of the pyrimidine ring dictates that the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position in dihalopyrimidines. For example, in the reaction of 2,4-dichloropyrimidines with nucleophiles like N-methylpiperazine, substitution is highly regioselective, favoring the formation of C-4 substituted products. researchgate.net This inherent selectivity can be exploited to introduce the tert-butyl group at the 4-position first.

However, when direct substitution is not feasible or lacks the desired selectivity, a common strategy involves the use of activating or directing groups. For instance, a pyrimidine N-oxide can be used to direct functionalization to specific positions. The regioselective functionalization of pyridine N-oxides has been demonstrated to be an effective strategy for achieving C-4 substitution. cell.com

In the context of amination, the choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, in the diversification of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, the amination was found to occur selectively at the C-2 position. nih.gov This suggests that with the appropriate substrate and catalytic system, selective amination at the 2-position of a 4-tert-butyl-substituted pyrimidine could be achieved.

The Dimroth rearrangement is another important reaction that can influence the final substitution pattern in pyrimidine synthesis. This rearrangement involves the isomerization of N-alkylated aminopyrimidines and can be a consideration when planning the synthetic route, particularly if the N-methylation is performed on the pyrimidine ring nitrogen before the amino group. nih.gov

The following table outlines strategies for controlling selectivity in pyrimidine synthesis:

| Strategy | Description | Application to this compound |

| Exploiting Inherent Reactivity | Utilizing the natural electronic properties of the pyrimidine ring to direct substitution. | Sequential substitution of a 2,4-dihalopyrimidine, with the first nucleophile attacking the more reactive C4 position. |

| Use of Directing Groups | Introducing a functional group that directs subsequent reactions to a specific position. | Employing an N-oxide to activate and direct substitution to the desired positions. |

| Catalyst Control | Selecting a catalyst that favors reaction at a specific site. | Using a specific palladium or copper catalyst system that promotes selective amination at the C2 position. |

| Protecting Groups | Temporarily blocking a reactive site to prevent unwanted side reactions. | Protecting a more reactive position while functionalizing the desired site. |

Reactivity and Chemical Transformations of 4 Tert Butyl N Methylpyrimidin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes electrophilic substitution reactions challenging, as the ring is deactivated towards attack by electrophiles. When such reactions do occur, they are typically directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine nucleus. The presence of the electron-donating N-methylamine group at the C-2 position and the tert-butyl group at the C-4 position can somewhat mitigate this deactivation, but electrophilic substitution remains a less common transformation for this class of compounds.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway, particularly at the C-2, C-4, and C-6 positions, which are activated towards nucleophilic displacement of a suitable leaving group. In the case of 4-tert-butyl-N-methylpyrimidin-2-amine, the positions of interest for nucleophilic attack would be C-4 and C-6. However, the presence of the bulky tert-butyl group at C-4 may sterically hinder the approach of nucleophiles at this position.

Transformations Involving the Exocyclic N-Methylamine Group

The exocyclic N-methylamine group at the C-2 position is a key site for various chemical transformations, including functionalization, derivatization, and involvement in ring-opening and rearrangement pathways.

The nitrogen atom of the N-methylamine group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of functionalization and derivatization reactions. For instance, it can be N-alkylated, N-acylated, or undergo condensation with carbonyl compounds to form Schiff bases. These reactions provide a straightforward route to modify the periphery of the pyrimidine core, enabling the synthesis of a diverse library of derivatives with potentially altered physicochemical and biological properties.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl-N-methylpyrimidin-2-amine |

| Schiff Base Formation | Aldehyde or Ketone | Iminopyrimidine derivative |

This table presents representative functionalization reactions of the exocyclic amine group.

The N-methylamine group can participate in ring-opening and rearrangement reactions, a notable example being the Dimroth rearrangement. wikipedia.orgnih.govrsc.org This rearrangement involves the isomerization of the 1-alkyl-2-iminopyrimidine to a 2-(alkylamino)pyrimidine through a ring-opening and re-closure sequence. wikipedia.orgnih.gov In the context of this compound, this would involve the interchange of the exocyclic methyl group with the endocyclic nitrogen at position 1. The reaction is typically facilitated by heat or treatment with acid or base. nih.gov

Furthermore, quaternization of one of the ring nitrogen atoms to form an N-alkylpyrimidinium salt significantly enhances the reactivity of the pyrimidine ring towards nucleophiles, often leading to ring cleavage. wur.nlnih.gov The initial step involves the addition of a nucleophile to the electron-deficient ring, followed by fission of a C-N bond. wur.nl The resulting open-chain intermediate can then undergo further transformations.

Metal-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

To introduce carbon-carbon and carbon-heteroatom bonds at the pyrimidine core, a halogenated precursor of this compound is typically required. For instance, a chloro or bromo substituent at the C-5 or C-6 position can serve as a handle for various metal-catalyzed cross-coupling reactions.

Prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These palladium-catalyzed transformations are powerful tools for the synthesis of complex pyrimidine derivatives.

| Coupling Reaction | Reactants | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Halopyrimidine, Boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl/Vinyl) |

| Sonogashira | Halopyrimidine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |

| Buchwald-Hartwig | Halopyrimidine, Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

This table summarizes key metal-catalyzed cross-coupling reactions applicable to halogenated pyrimidine precursors.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization depending on the specific substrates. Copper-free Sonogashira couplings have also been developed to avoid issues associated with the use of copper co-catalysts. rsc.orgnih.govnih.govresearchgate.netrsc.org

Development of Novel Derivatization Strategies for Pyrimidine-Based Scaffolds

Recent advances in synthetic methodology have led to the development of novel strategies for the diversification of pyrimidine scaffolds. One such approach is the "deconstruction-reconstruction" strategy. nih.govrepec.orgresearchgate.net This involves the transformation of a pyrimidine into its corresponding N-arylpyrimidinium salt, which then undergoes cleavage to form a three-carbon iminoenamine building block. nih.govresearchgate.net This intermediate can then be utilized in various heterocycle-forming reactions to generate a wide array of new heterocyclic structures, effectively "editing" the original pyrimidine scaffold. nih.gov This strategy allows for the conversion of pyrimidine-containing compounds into other nitrogen heterocycles like pyridines, pyrazoles, and isoxazoles, offering a powerful tool for generating structural diversity. nih.govrepec.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Tert Butyl N Methylpyrimidin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The tert-butyl group, with its nine equivalent protons, provides an exceptionally intense and sharp singlet in the ¹H NMR spectrum, making it a useful probe for studying molecular interactions and environments. nih.govchemicalbook.com

For 4-tert-butyl-N-methylpyrimidin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the pyrimidine (B1678525) ring. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom, including the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the pyrimidine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts are based on analogous structures like 4-tert-butylpyridine (B128874) and substituted pyrimidines.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| tert-Butyl (CH₃) | ~1.3 | ~30 | Singlet |

| tert-Butyl (C) | - | ~38 | - |

| N-Methyl (CH₃) | ~3.0 | ~28 | Singlet |

| Pyrimidine H-5 | ~6.5 | ~110 | Doublet |

| Pyrimidine H-6 | ~8.2 | ~158 | Doublet |

| Pyrimidine C-2 | - | ~163 | - |

| Pyrimidine C-4 | - | ~170 | - |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping out the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the pyrimidine protons H-5 and H-6, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the N-methyl group and the protonated carbons (C-5 and C-6) of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connectivity of non-protonated (quaternary) carbons. Key expected correlations would include the tert-butyl protons to the pyrimidine C-4 and the N-methyl protons to the pyrimidine C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show spatial proximity between the N-methyl protons and the H-6 proton of the pyrimidine ring, providing insight into the preferred orientation of the N-methylamino group.

The rotation around the C2-N bond (the bond connecting the pyrimidine ring to the N-methylamino group) can be investigated using variable-temperature NMR studies. At lower temperatures, the rotation may slow down sufficiently to potentially observe distinct signals for different conformers. Furthermore, NOESY experiments can provide evidence for the time-averaged proximity of different groups, shedding light on the molecule's dynamic conformational preferences in solution. cdnsciencepub.com

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.com

The analysis would confirm the planarity of the pyrimidine ring and determine the precise geometry of the tert-butyl and N-methylamino substituents. The C-N bond lengths within the pyrimidine ring and the bond connecting the amino group to the ring would be of particular interest for understanding electronic delocalization.

Interactive Data Table: Expected Crystallographic Parameters for a Pyrimidine Derivative Data based on representative pyrimidine structures. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 12 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 |

| Volume (ų) | 1200 - 1900 |

| Z (molecules/unit cell) | 4 |

In the solid state, molecules arrange themselves in a crystal lattice stabilized by various intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms can act as acceptors. This could lead to the formation of dimers or extended chain motifs. bldpharm.comredalyc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₅N₃ for the title compound).

The fragmentation pattern in the mass spectrum offers valuable structural information. For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key Fragmentation Pathways:

Molecular Ion (M⁺˙): The intact molecule with one electron removed, m/z = 165.

α-Cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group is a highly probable fragmentation, leading to a stable cation at m/z 150 (M-15). This is often the base peak in the spectrum of compounds containing a tert-butyl group. docbrown.info

Loss of Propene: A rearrangement followed by the loss of propene (C₃H₆) from the tert-butyl group could result in a fragment at m/z 123.

Ring Fragmentation: Cleavage of the pyrimidine ring itself can occur, often initiated by the loss of HCN or related neutral molecules, leading to a complex pattern of lower mass ions. miamioh.eduyoutube.com

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (calculated) | Formula | Description |

| 165.1266 | C₉H₁₅N₃ | Molecular Ion [M]⁺˙ |

| 150.1031 | C₈H₁₂N₃ | Loss of •CH₃ from tert-butyl group [M-15]⁺ |

| 123.0926 | C₆H₁₁N₃ | Loss of propene from tert-butyl group [M-42]⁺˙ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov

N-H Stretch: A key band in the IR spectrum would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methyl groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring has characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1600 cm⁻¹ region. researchgate.net

CH₃ Bending: The symmetric and asymmetric bending (deformation) modes of the methyl groups in the tert-butyl substituent are expected to produce strong bands around 1365 cm⁻¹ (symmetric, often a doublet for tert-butyl) and 1460 cm⁻¹ (asymmetric).

Ring Breathing Modes: Raman spectroscopy is particularly effective for observing the symmetric "breathing" modes of the pyrimidine ring, which appear as sharp bands in the fingerprint region (below 1000 cm⁻¹). core.ac.uk

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch | 3300 - 3500 | IR | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Strong |

| C=N / C=C Ring Stretches | 1400 - 1600 | IR, Raman | Strong |

| CH₃ Asymmetric Bend | ~1460 | IR | Medium |

| CH₃ Symmetric Bend (t-Bu) | ~1365 | IR | Strong |

| Pyrimidine Ring Breathing | 700 - 1000 | Raman | Strong |

Computational and Theoretical Chemistry Studies on 4 Tert Butyl N Methylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 4-tert-butyl-N-methylpyrimidin-2-amine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecule's geometry and calculate its electronic structure. researchgate.netnih.gov

These calculations yield crucial information about the distribution of electrons within the molecule, which is visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP is a valuable tool for predicting how the molecule will interact with other charged species. Negative potential regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amine are expected to be regions of negative electrostatic potential.

Table 1: Calculated Electronic Properties of a Substituted Pyrimidine Derivative (Illustrative Example)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative for a similar pyrimidine derivative and not specific to this compound. Actual values would require specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the bulky tert-butyl group and the methyl group on the exocyclic nitrogen introduces conformational flexibility to this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

Potential energy surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating the rotatable bonds, such as the C-N bond connecting the pyrimidine ring to the methylamino group and the C-C bond of the tert-butyl group, a multidimensional energy map can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates, it is possible to map out the entire reaction pathway. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. Computational methods can also provide detailed geometric and electronic information about the transition state structure, offering insights into the bond-breaking and bond-forming processes.

For instance, theoretical studies could elucidate the mechanism of electrophilic aromatic substitution on the pyrimidine ring or reactions involving the exocyclic amino group. By understanding the energetics of different potential pathways, it is possible to predict the most likely reaction products under various conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net By comparing the calculated vibrational modes with the experimentally measured spectra, a detailed assignment of the spectral bands to specific molecular motions can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijcce.ac.ir These theoretical chemical shifts, when compared to experimental NMR data, can help in the structural elucidation of the molecule and its conformers.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. ijcce.ac.ir This can provide information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Related Aminopyrimidine (Illustrative Example)

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR (NH proton) | 7.2 ppm | 7.1 ppm |

| UV-Vis (λmax) | 280 nm | 278 nm |

Note: This table provides an illustrative comparison for a similar molecule to demonstrate the principle of validating computational predictions with experimental results.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Hypotheses (focused on molecular recognition and design principles)

Given that many pyrimidine derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore the potential of this compound as a ligand for biological targets such as enzymes or receptors. nih.govnih.govsamipubco.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The bulky tert-butyl group of this compound would likely favor binding pockets with significant hydrophobic character.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of the binding affinity than the docking score. By analyzing the trajectory of the simulation, one can gain insights into the key residues involved in the binding and the conformational changes that may occur upon ligand binding. These insights are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Applications of 4 Tert Butyl N Methylpyrimidin 2 Amine in Chemical Research

Role as a Ligand in Coordination Chemistry and Catalysis

Aminopyrimidine derivatives are recognized for their potential to act as ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can donate lone pairs of electrons to a metal center. pvpcollegepatoda.org The 4-tert-butyl-N-methylpyrimidin-2-amine molecule possesses two potential coordination sites: the endocyclic (ring) nitrogen atoms and the exocyclic (amino) nitrogen atom. This allows it to function as a monodentate or a bridging ligand, forming stable complexes with various transition metals. pvpcollegepatoda.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with aminopyrimidine-type ligands typically involves the reaction of a metal salt (e.g., chlorides, acetates) with the ligand in a suitable solvent, often under reflux. ekb.eg For this compound, a general synthetic procedure would involve dissolving the ligand and a stoichiometric amount of a transition metal salt, such as copper(II) acetate (B1210297) or nickel(II) chloride, in a solvent like ethanol (B145695) or methanol. ekb.egnih.gov Heating the mixture facilitates the coordination of the ligand to the metal ion, often resulting in the precipitation of the complex upon cooling or solvent evaporation. ekb.eg

The characterization of these resulting complexes relies on a suite of analytical techniques:

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the stretching frequencies of the C=N and N-H bonds in the complex compared to the free ligand indicates the involvement of the nitrogen atoms in bonding with the metal ion.

UV-Vis Spectroscopy provides information about the electronic transitions within the complex, which helps in determining its coordination geometry.

NMR Spectroscopy , for diamagnetic complexes (like those of Zn(II) or Cd(II)), can show shifts in the proton and carbon signals upon coordination, further elucidating the binding mode. ekb.eg

Table 1: Representative Analytical Data for a Hypothetical Transition Metal Complex of an Aminopyrimidine Ligand (L)

| Property | Free Ligand (L) | Metal Complex [M(L)₂Cl₂] | Interpretation |

| FT-IR ν(C=N) (cm⁻¹) | ~1620 | ~1605 | Shift to lower frequency indicates coordination via ring nitrogen. |

| FT-IR ν(N-H) (cm⁻¹) | ~3400 | ~3385 | Shift suggests involvement of the amino group in hydrogen bonding or weak coordination. |

| ¹H NMR δ (ppm) | Aromatic: 7.0-8.5 | Aromatic: 7.2-8.8 | Downfield shift of ring protons upon metal coordination. |

| UV-Vis λₘₐₓ (nm) | ~280 | ~295 (Ligand), ~650 (d-d) | Appearance of d-d transition bands confirms complex formation and provides geometric clues. |

Investigation of Catalytic Activity in Organic Transformations

Transition metal complexes containing N-donor ligands, such as aminopyrimidines, are widely investigated for their catalytic properties. pvpcollegepatoda.orgnih.gov These complexes can catalyze a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. rsc.orgnih.gov The catalytic activity stems from the metal center's ability to cycle between different oxidation states, while the ligand framework stabilizes these states and influences the catalyst's selectivity and efficiency. nih.gov

For a complex of this compound, the bulky tert-butyl group could enhance the solubility of the catalyst in organic solvents and create a specific steric environment around the metal center, potentially leading to high selectivity in certain transformations. nih.gov While specific catalytic applications of this exact compound are not extensively documented, related transition metal complexes with aminopyridine and salen ligands have shown significant activity in reactions such as the alkylation of amino acids and the removal of organic dyes from wastewater. ekb.egnih.gov

Utilization as a Synthetic Building Block for Complex Chemical Architectures

Heterocyclic compounds are foundational to organic and medicinal chemistry, and aminopyrimidines serve as highly valuable starting materials for creating more complex molecular structures. ijpsjournal.com The presence of multiple functional groups and reactive sites makes this compound an attractive building block for synthetic chemists. ijpsjournal.comscripps.edu

Scaffold for New Heterocyclic Systems

The 2-aminopyrimidine (B69317) core is considered a "privileged scaffold," meaning it frequently appears in biologically active compounds and serves as an excellent starting point for drug discovery and the synthesis of novel heterocycles. researchgate.netnih.govmdpi.com The structure of this compound can be chemically modified at several positions to build libraries of new compounds. nih.govnih.gov For example:

The amino group can undergo substitution reactions. nih.gov

The hydrogen atoms on the pyrimidine (B1678525) ring can be replaced through electrophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the attachment of aryl or alkynyl groups. nih.gov

This versatility allows chemists to use the compound as a central framework, systematically adding different chemical appendages to explore their impact on the molecule's properties. nih.govnih.gov This approach has been successfully used to develop novel biofilm modulators and inhibitors of enzymes like β-glucuronidase from other 2-aminopyrimidine derivatives. nih.govnih.gov

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. nih.govcaltech.edu Aminopyrimidines are excellent substrates for MCRs because they can act as binucleophiles, using both a ring nitrogen and the exocyclic amino group to react with electrophiles. researchgate.neteurekaselect.comrsc.org

In a typical MCR, this compound could react with an aldehyde and a β-dicarbonyl compound in a Biginelli-type reaction to form fused heterocyclic systems like dihydropyrimidopyrimidines. researchgate.netmdpi.com The reactivity patterns of aminopyrimidines in MCRs can lead to a wide diversity of products, including fused five- or six-membered rings and spiro-fused compounds. researchgate.neteurekaselect.com This strategy is valued for its efficiency and ability to rapidly generate molecular complexity from simple precursors. mdpi.comresearchgate.net

Table 2: Example of a Multicomponent Reaction Involving an Aminopyrimidine

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product Class |

| Aminopyrimidine | Aldehyde | Cyclic β-dicarbonyl | Biginelli-type condensation | Fused Pyrimidine Systems (e.g., Quinazolinones) rsc.org |

| Aminopyrimidine | Aldehyde | Isocyanide | Ugi-type reaction | α-Aminoacyl-amidine derivatives mdpi.com |

| Aminopyrimidine | Formaldehyde (B43269) | Enolizable Ketone | Mannich Reaction | β-aminoketone derivatives mdpi.com |

Contribution to the Development of Novel Functional Materials and Polymers

The unique electronic and structural features of the pyrimidine ring make it a promising component for the design of novel functional materials and polymers. Pyrimidine derivatives have been explored for applications in materials with specific optical, electronic, or thermal properties.

While the direct polymerization of this compound is not widely reported, analogous compounds suggest its potential. For instance, polymers can be synthesized from monomers containing aminophenol structures, indicating that the amino group can participate in polymerization reactions. The incorporation of a pyrimidine unit into a polymer backbone or as a pendant group could impart several desirable characteristics:

Thermal Stability: The aromatic nature of the pyrimidine ring can enhance the thermal stability of the resulting polymer.

Metal Chelation: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, leading to the development of metal-coordination polymers or materials for heavy metal sensing and removal.

pH-Responsiveness: The basicity of the nitrogen atoms means that the polymer's properties (such as solubility or conformation) could change in response to variations in pH.

The synthesis of such polymers could potentially be achieved through methods like oxidative polymerization or by first functionalizing the monomer with polymerizable groups (e.g., vinyl or acetylene) and then using standard polymerization techniques.

Exploration in Supramolecular Chemistry and Host-Guest Systems

A comprehensive review of available scientific literature and chemical databases indicates that the specific compound, this compound, has not been the subject of published research in the field of supramolecular chemistry and host-guest systems. While the foundational principles of supramolecular chemistry involve non-covalent interactions to form organized molecular assemblies, and various pyrimidine derivatives have been explored for such purposes, there is no specific data or detailed research findings concerning the role of this compound as either a host or a guest molecule in these types of systems.

The structural features of this compound, such as the pyrimidine ring with its hydrogen bonding capabilities, the bulky tert-butyl group, and the N-methyl substituent, could theoretically allow for its participation in supramolecular assemblies. The pyrimidine core is known to engage in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of host-guest complexes. The tert-butyl group could act as a recognition site or influence the solubility and packing of potential supramolecular structures.

However, without experimental or computational studies, any discussion of its potential applications in this area remains purely speculative. There are no published reports detailing its synthesis and subsequent investigation for molecular recognition, self-assembly, or the formation of inclusion complexes with common host molecules like cyclodextrins, calixarenes, or cucurbiturils. Consequently, there is no data available on binding constants, thermodynamic parameters, or the structural characterization of any host-guest complexes involving this compound.

Future research could potentially explore the synthesis of this compound and investigate its interactions with various host molecules to determine its affinity and selectivity. Such studies would be necessary to establish whether this compound has any practical applications in the design of new supramolecular materials, sensors, or drug delivery systems. Until such research is conducted and published, its role in supramolecular and host-guest chemistry remains unexplored.

Future Research Directions and Emerging Opportunities for 4 Tert Butyl N Methylpyrimidin 2 Amine

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules is fundamental to modern drug discovery. While 4-tert-butyl-N-methylpyrimidin-2-amine is achiral, its scaffold serves as an excellent starting point for developing asymmetric syntheses to introduce chirality, leading to new chemical entities with potentially distinct biological activities.

Future research could focus on several promising strategies:

Catalytic Asymmetric C-H Functionalization: A significant challenge in pyrimidine (B1678525) chemistry is the direct and selective functionalization of C-H bonds. nih.gov Developing transition-metal or organocatalytic methods to asymmetrically functionalize the C-5 or C-6 positions of the pyrimidine ring would be a major advance. This could involve directing-group strategies that utilize the existing amine functionality to guide a catalyst for stereoselective alkylation, arylation, or other bond formations.

Asymmetric Cyclization Reactions: Chiral pyrimidine derivatives have been successfully synthesized using methods like asymmetric cyclopropanation. rsc.orgresearchgate.net Research could explore derivatizing the N-methylamino group of the target compound to participate in enantioselective cyclization reactions, potentially leading to novel fused-ring systems with defined stereochemistry.

Enantioselective Synthesis from Chiral Precursors: Methodologies employing chiral building blocks, such as amino acid-derived carboxamides, have been used to create chiral pyrimidine derivatives. mdpi.com Future work could devise synthetic routes to this compound that start from chiral precursors, embedding stereocenters into the molecule from the outset.

A summary of potential asymmetric methodologies is presented below.

| Methodology | Potential Chiral Outcome | Key Research Focus |

| Asymmetric C-H Functionalization | Introduction of a stereocenter at the C-5 position of the pyrimidine ring. | Design of chiral ligands and catalysts that can achieve high regioselectivity. |

| Diastereoselective Reactions | Functionalization of the N-methyl group with a chiral auxiliary to direct reactions. | Exploration of reactions at the pyrimidine ring controlled by the auxiliary. |

| Asymmetric Cyclopropanation | Creation of chiral cyclopropane-fused pyrimidine analogues. rsc.orgresearchgate.net | Modification of the pyrimidine core to enable participation in these reactions. |

Investigation of Undiscovered Reactivity Profiles

The interplay between the electron-donating amino group at C-2 and the sterically demanding tert-butyl group at C-4 suggests a unique reactivity profile for this compound that remains largely unexplored.

Key areas for investigation include:

Reactivity of the Amino Group: 2-Aminopyrimidines are known to undergo reactions typical of amines, such as reactions with formaldehyde (B43269) to form methylol derivatives or methylene-bridged dimers. nih.govresearchgate.net The specific reactivity of the N-methylamino group in this compound warrants investigation. Studies could explore its nucleophilicity, its potential to act as a directing group, and its participation in coupling reactions to build more complex molecules.

Skeletal Editing and Ring Transformation: Recent advances have demonstrated the "skeletal editing" of pyrimidines, transforming them into other heterocycles like pyridines or pyrazoles. chinesechemsoc.orgchinesechemsoc.org These reactions often proceed through activation of the pyrimidine ring. Investigating whether this compound can undergo such deconstruction-reconstruction sequences could open pathways to novel molecular scaffolds that would be difficult to synthesize otherwise.

Late-Stage Functionalization: The ability to modify a core structure in the final steps of a synthesis is highly valuable. Research into late-stage C-H functionalization at the C-5 position, which is typically the most favorable site for electrophilic substitution on the pyrimidine ring, would be particularly impactful. nih.gov The electronic influence of the 2-amino and 4-tert-butyl groups on the feasibility and regioselectivity of such reactions is an open question.

| Reaction Type | Position(s) | Potential Products | Research Question |

| Electrophilic Substitution | C-5 | Halogenated, nitrated, or acylated derivatives. | How do the existing substituents influence the reactivity and selectivity of substitution at the C-5 position? |

| Nucleophilic Substitution | - | Unlikely without an activating group. | Can the ring be activated (e.g., via N-oxidation) to allow for nucleophilic attack? |

| Skeletal Editing | Ring | Pyridine, pyrazole, or other heterocyclic analogues. chinesechemsoc.org | Is the compound amenable to ring-opening and rearrangement reactions under known skeletal editing conditions? |

| Amino Group Derivatization | C-2 (N) | Amides, sulfonamides, ureas. | What is the nucleophilic character of the secondary amine and can it be used for further derivatization? nih.gov |

Integration into Advanced Analytical Probes and Reagents

Pyrimidine derivatives are increasingly being utilized as core components of fluorescent probes and chemosensors due to their favorable photophysical properties and ability to engage in specific molecular interactions. nih.govrsc.orgfrontiersin.orgresearchgate.netrsc.orgnih.gov The this compound scaffold is a promising platform for the development of new analytical tools.

Emerging opportunities include:

Fluorescent Probes for Biological Imaging: The pyrimidine ring can act as an electron-accepting component in donor-π-acceptor (D-π-A) fluorophores. researchgate.net By attaching a suitable electron-donating group (fluorophore) to the pyrimidine core, potentially via the N-methylamino group or at the C-5 position, novel probes could be designed. These probes could be tailored to detect specific analytes, changes in pH, or to visualize cellular components like mitochondria. nih.govresearchgate.net

Chemosensors for Ion and Molecule Detection: The nitrogen atoms within the pyrimidine ring and the exocyclic amino group provide potential coordination sites for metal ions. rsc.org Modification of the scaffold with additional binding moieties could lead to highly selective and sensitive chemosensors for environmental or biological monitoring.

Novel Reagents for Organic Synthesis: The sterically hindered base 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is a valuable reagent in organic synthesis for its ability to act as a non-nucleophilic proton scavenger. acs.org While this compound is not as sterically encumbered, its basicity and steric profile could be exploited in the development of new base catalysts or ligands for transition-metal catalysis.

Challenges and Perspectives in Substituted Pyrimidine Chemistry Research

While the potential is significant, research on this compound and related compounds faces several challenges inherent to pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring makes many standard aromatic functionalization reactions difficult. researchgate.net Achieving regioselectivity in C-H functionalization remains a formidable task, often requiring complex directing-group strategies. nih.gov

Furthermore, developing sustainable and efficient synthetic methods that avoid harsh reagents and produce minimal waste is an ongoing goal in the field. acs.orgorganic-chemistry.org Multi-component reactions that can build molecular complexity in a single step represent a particularly promising avenue for the synthesis of diverse pyrimidine libraries. organic-chemistry.org

Looking forward, overcoming these challenges will unlock the full potential of substituted pyrimidines. For this compound, the perspective is one of opportunity. Its unique substitution pattern makes it an ideal candidate for testing new synthetic methodologies and exploring novel reactivity. The insights gained from studying this molecule could lead to the discovery of new bioactive compounds, advanced materials, and innovative analytical tools, further solidifying the importance of the pyrimidine scaffold in modern chemistry. mdpi.comresearchgate.nettandfonline.comnih.govnovapublishers.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.